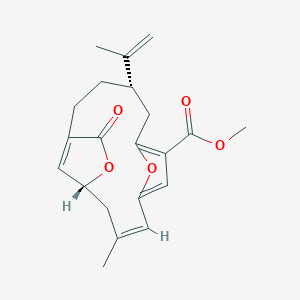

Deoxypukalide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Deoxypukalide, also known as this compound, is a useful research compound. Its molecular formula is C21H24O5 and its molecular weight is 356.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Deoxypukalide is characterized by its unique macrocyclic structure, which presents significant synthetic challenges. The synthesis of this compound has been achieved through various methods, including ring-closing metathesis and regioselective cross-coupling reactions. Notably, a convergent stereoselective synthesis has been documented, highlighting the compound's intricate synthetic pathways .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antitumor Activity : Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity, making it a potential candidate for developing new antimicrobial agents .

- Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Mechanistic Insights

Recent studies have provided insights into the mechanisms underlying the biological activities of this compound. For instance, its interaction with cellular pathways involved in apoptosis has been elucidated through various assays. The compound's ability to modulate signaling pathways related to cell survival and death is particularly noteworthy .

Case Studies

- Antitumor Efficacy in HepG2 Cells :

-

Antibacterial Activity Against E. coli :

- Objective : To assess the antibacterial efficacy of this compound against common bacterial strains.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : this compound exhibited significant inhibition zones against E. coli, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Key Steps:

-

Propargylic β-keto ester cyclization : Silica gel facilitates the cyclization via acid catalysis, forming the furan core.

-

Stereochemical control : Molecular mechanics calculations guided the selection of stereodefining steps, including double bond geometry (Δ<sup>Z</sup>) and butenolide configuration .

Ring-Closing Metathesis (RCM) and Macrolactonization

An alternative route employs RCM and macrolactonization to construct the macrocyclic framework (Figure 2) .

Stereochemical Considerations

Computational modeling (e.g., MM2 force field) played a critical role in resolving stereochemical ambiguities, particularly for:

-

Δ<sup>Z</sup> double bond geometry in the macrocycle.

-

Butenolide configuration : Ensured correct axial chirality through torsional strain analysis .

Degradation and Stability

While this compound itself is not naturally occurring, its precursor pukalide undergoes deoxygenation under mild acidic conditions to form this compound. This degradation pathway highlights the compound’s sensitivity to oxidative environments .

Functional Group Reactivity

Propriétés

Formule moléculaire |

C21H24O5 |

|---|---|

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

methyl (2Z,5R,11S)-3-methyl-7-oxo-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraene-14-carboxylate |

InChI |

InChI=1S/C21H24O5/c1-12(2)14-5-6-15-9-16(26-20(15)22)7-13(3)8-17-11-18(21(23)24-4)19(10-14)25-17/h8-9,11,14,16H,1,5-7,10H2,2-4H3/b13-8-/t14-,16+/m0/s1 |

Clé InChI |

MBPPADJEJHCJGU-AFYSSFTJSA-N |

SMILES isomérique |

C/C/1=C/C2=CC(=C(O2)C[C@H](CCC3=C[C@@H](C1)OC3=O)C(=C)C)C(=O)OC |

SMILES canonique |

CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C(=O)OC |

Synonymes |

deoxypukalide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.